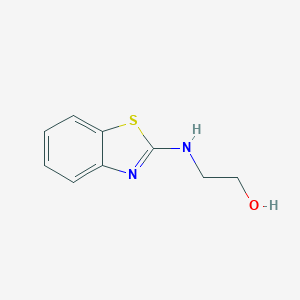

2-(1,3-Benzothiazol-2-ylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

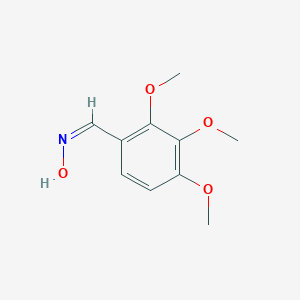

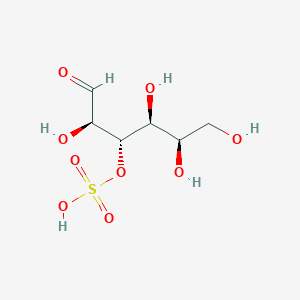

2-(1,3-Benzothiazol-2-ylamino)ethanol is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Microbial Studies : Benzothiazole derivatives, including those related to 2-(1,3-Benzothiazol-2-ylamino)ethanol, have been used in the synthesis of new pyridine derivatives with potential antimicrobial activities. This includes the synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their evaluation for antibacterial and antifungal activities (Patel & Agravat, 2007).

Chemical Synthesis : Another study explored the synthesis of arylhydrazononitriles and their conversion to benzothiazolyl-1,2,3-triazole amines and -1,2,3-triazol-4-yl-1,3,4-thiadiazole-5-ylamines, demonstrating the versatility of benzothiazole compounds in chemical synthesis (Badahdah, 2008).

DNA Intercalation Studies : Research also includes the use of benzothiazole derivatives in the synthesis of potential DNA intercalators. These compounds, derived from reactions involving aryl bis-isothiocyanates, demonstrate the potential application of benzothiazole compounds in molecular biology (Ebrahimlo & Khalafy, 2008).

Biological Interest Derivatives : Benzothiazole derivatives have been synthesized with various heterocyclic rings, showing significance in the field of biological research. These derivatives have been confirmed by analytical and spectral data, highlighting their potential in biochemistry and pharmacology (Fadda et al., 1999).

Coordination Chemistry : Studies in coordination chemistry involve the interaction of 2-amino-benzothiazole with other compounds, leading to the formation of complexes with metals such as copper. This research provides insights into the applications of benzothiazole derivatives in inorganic and coordination chemistry (Goreshnik & Mys’kiv, 2012).

Calcium Sensing Modulators : Research identified 1-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol as a positive allosteric modulator of the CaSR in a cell-based assay. This discovery demonstrates the potential therapeutic applications of benzothiazole derivatives (Gustafsson et al., 2010).

Corrosion Inhibition : Benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in material science and engineering (Mistry et al., 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Mode of Action

Benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . In one study, metal complexes of a similar compound, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione, showed good molecular interactions with different enzymes of bacterial strains .

Biochemical Pathways

Benzothiazole derivatives have been found to have numerous biological applications , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Benzothiazole derivatives have been found to exhibit various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Future Directions

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(1,3-Benzothiazol-2-ylamino)ethanol are not fully understood yet. It has been reported that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that benzothiazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-47-7 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.